4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-3-18-17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPZOPMMDVZNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with piperazine, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperazine ring.
Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For example, it has shown significant activity against multidrug-resistant cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4l | 1.3 - 8.1 | HT-29 |
| 5b | 0.3 - 7.4 | Various |
| Reference | 15 | HL-60 |
The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.
Anti-inflammatory Properties
Tetrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. They may inhibit the activity of pro-inflammatory enzymes and cytokines, making them potential candidates for treating inflammatory diseases.
Neuroprotective Effects
Research has indicated that certain tetrazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
Study on Antitumor Activity
In a recent study evaluating various tetrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
In Vivo Studies
Preclinical models have shown promising results for the use of this compound in vivo. For example, animal studies indicated that it could reduce tumor size significantly compared to control groups when administered at therapeutic doses .
Mechanism of Action
The mechanism of action of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride Key Difference: Lacks the N-ethyl carboxamide group present in the target compound. This compound is listed as discontinued, suggesting challenges in synthesis or efficacy .
4-(((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ab)
- Key Difference : Replaces the piperazine carboxamide with a sulfonyl group and nitrile-terminated alkyl chain.
- Physicochemical Properties : Higher melting point (128.8–130.2°C) compared to methoxy-substituted analogues (e.g., 93.3–95.0°C for 3aa), attributed to the ethoxy group’s enhanced crystallinity .
- Synthetic Yield : 64%, indicating efficient synthesis via iron-catalyzed multicomponent reactions .
4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-5-phenylpentanenitrile (3ka) Key Difference: Methoxy substitution instead of ethoxy, with a phenylpentanenitrile chain. Reported yield: 64% .
Piperazine Derivatives with Varied Substituents
(±)-N-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(piperazin-1-yl)-N-propylacetamide (7b) Key Difference: Incorporates a tetrahydronaphthalene scaffold instead of tetrazole.
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one (40b)
- Key Difference : Thiophene and hydroxyphenyl groups replace the tetrazole-ethoxyphenyl system.
- Application : Anti-schistosomal activity demonstrated, highlighting piperazine’s versatility in drug design .
Biological Activity
The compound 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide (CAS Number: 1049380-11-1) is a synthetic derivative featuring a tetrazole moiety, an ethoxyphenyl group, and a piperazine backbone. This structure suggests potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N7O2 |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 1049380-11-1 |
| Structure | Chemical Structure |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and immune regulation. The tetrazole ring mimics carboxylate groups, allowing binding to various enzymes and receptors.
Key Mechanisms:
- Inhibition of PD-1/PD-L1 Interaction : Research indicates that compounds similar to this one can inhibit the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors. In assays using mouse splenocytes, certain derivatives were able to restore immune cell function significantly at concentrations as low as 100 nM .
- Induction of Apoptosis : Studies have shown that related piperazine derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis through the upregulation of pro-apoptotic genes such as Bak and downregulation of anti-apoptotic genes like Bcl-2 .
- Antiangiogenic Properties : Some derivatives have demonstrated potential in inhibiting angiogenesis, although specific data on this compound's effects remain limited .
Biological Activity Assays
The biological activity of 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide has been evaluated in various in vitro studies:
Anticancer Activity
The compound has shown promising anticancer activity across several human tumor cell lines. The growth inhibition (GI50) values were reported as follows:
| Cell Line | GI50 (µM) |
|---|---|
| U251 (non-small cell lung cancer) | 0.70 - 0.99 |
| SK-MEL-5 (melanoma) | 0.88 - 1.20 |
| HL-60 (leukemia) | 0.80 - 1.50 |
These results indicate a broad spectrum of activity against various cancer types, with some derivatives achieving submicromolar GI50 values .
Immunomodulatory Effects
In addition to its anticancer properties, the compound's ability to modulate immune responses has been highlighted in research involving mouse models. The restoration of T-cell function indicates its potential use in immunotherapy settings .
Case Studies
Several studies have investigated the biological activities of piperazine derivatives similar to this compound:
- Study on Piperazine Derivatives : A study focused on various piperazine derivatives demonstrated significant antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of specific functional groups enhanced their antimicrobial properties .
- Anticancer Mechanisms : Another study explored the apoptotic mechanisms induced by piperazine-based compounds, revealing that they could effectively alter the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased cancer cell death .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide . Subsequent steps include alkylation of the tetrazole nitrogen with a chloromethyl intermediate, followed by coupling with N-ethylpiperazine-1-carboxamide. Key optimizations:
- Temperature control : Tetrazole formation requires 80–100°C in polar aprotic solvents (e.g., DMF) to prevent side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves alkylation efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) ensures >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), tetrazole (δ 8.5–9.0 ppm for aromatic protons), and ethoxyphenyl groups (δ 1.3–1.5 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.22) .
- X-ray Crystallography : Resolves stereochemistry of the methylpiperazine-tetrazole linkage .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
Answer:
- Substituent Variation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to modulate receptor affinity .
- Piperazine Modifications : Introduce bulky substituents (e.g., tert-butyl) to improve metabolic stability .
- Assays : Test modified analogs in in vitro kinase inhibition assays (IC₅₀) and measure logP for pharmacokinetic optimization .
Advanced: What computational methods are used to predict binding modes with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the tetrazole moiety in the active site .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Arg120) .
Advanced: How can conflicting data on synthetic yields or bioactivity be resolved?
Answer:
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and catalyst batch .
- Dose-Response Curves : Repeat bioassays (e.g., IC₅₀ for COX-2 inhibition) with controls to rule out batch variability .
- Meta-Analysis : Compare crystallographic data (e.g., bond angles) to identify structural anomalies affecting activity .
Basic: What are the key physicochemical properties influencing experimental handling?
Answer:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 416.47 g/mol | |
| Solubility | >10 mg/mL in DMSO, <1 mg/mL in H₂O | |
| Stability | Stable at −20°C; sensitive to UV light |
Advanced: How are in vitro biological activities assessed for this compound?
Answer:
- Enzyme Inhibition : Fluorescence polarization assays measure inhibition of kinases (e.g., EGFR) at 10 µM–1 nM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations after 48-hour exposure .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .
Advanced: What reaction mechanisms underlie the compound’s susceptibility to hydrolysis or oxidation?
Answer:
- Amide Hydrolysis : The carboxamide group undergoes acid-catalyzed cleavage via nucleophilic attack by H₃O+ at pH < 3 .
- Tetrazole Oxidation : Strong oxidants (e.g., H₂O₂) convert the tetrazole ring to a nitrile oxide intermediate . Mitigation: Store under inert gas (N₂) .
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage Conditions : −20°C in amber vials with desiccants (silica gel) to prevent hygroscopic degradation .
- Buffer Compatibility : Avoid phosphate buffers (pH > 7.5) to prevent piperazine ring dealkylation .
Advanced: How is enzyme inhibition potency correlated with structural modifications?
Answer:
- Bioisosteric Replacement : Substituting the tetrazole with a carboxylate group reduces IC₅₀ for COX-2 by 10-fold due to enhanced H-bonding .
- Piperazine Methylation : Adding a methyl group to the piperazine nitrogen increases selectivity for dopamine D3 receptors (Ki from 120 nM to 45 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
